molecular formula C19H40N2O B133136 Tetradecanamide, N-[3-(dimethylamino)propyl]- CAS No. 45267-19-4

Tetradecanamide, N-[3-(dimethylamino)propyl]-

Cat. No. B133136
CAS RN: 45267-19-4
M. Wt: 312.5 g/mol
InChI Key: IFYDWYVPVAMGRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds with N,N-dimethylamino groups is described in the papers. For instance, star-shaped molecules with a pyrene core and tetrakis(phenylethynyl) arms substituted with N,N-dimethylamino and propyl groups were synthesized and studied for their electrochemical and photophysical properties . Another paper reports the synthesis of a tetrameric Lithium Tris(N, N-dimethylamino)silylamide, which was prepared from a reaction involving (Me2N)3Si—NH2 and t-BuLi . These syntheses involve complex organic reactions and provide a foundation for understanding the potential synthetic routes that could be applied to Tetradecanamide, N-[3-(dimethylamino)propyl]-.

Molecular Structure Analysis

The molecular structure of compounds related to Tetradecanamide, N-[3-(dimethylamino)propyl]-, is characterized by the presence of N,N-dimethylamino groups. In the case of the tetrameric Lithium Tris(N, N-dimethylamino)silylamide, the crystal structure analysis revealed a laddering structure consisting of seven four-membered rings . The presence of these groups can influence the overall molecular geometry and electronic distribution, which in turn affects the compound's reactivity and interactions.

Chemical Reactions Analysis

The papers provide examples of chemical reactions involving N,N-dimethylamino functional groups. For instance, the interaction of N,N,N',N'-tetramethylphosphoric triamide with chloral resulted in a complex mixture of phosphorus-containing products, highlighting the reactivity of the dimethylamino group under certain conditions . Additionally, the autoxidation of tetrakis(dimethylamino)ethylene led to the identification of several oxidation products, demonstrating the susceptibility of dimethylamino groups to oxidative conditions . These reactions are indicative of the types of chemical behavior that might be expected from Tetradecanamide, N-[3-(dimethylamino)propyl]-.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with N,N-dimethylamino groups are influenced by the electronic effects of these groups. The electrogenerated chemiluminescence (ECL) studies of the synthesized star-shaped molecules showed that the presence of N,N-dimethylamino groups caused red-shifts and band broadening in the ECL spectra, which is indicative of intramolecular charge transfer . This suggests that Tetradecanamide, N-[3-(dimethylamino)propyl]-, may also exhibit interesting photophysical properties due to the presence of the dimethylamino group.

Scientific Research Applications

Association in Organic Solvents

  • Research by Kamorina et al. (2019) explores how N-3-(dimethylamino)propylacrylamides associate in different organic solvents, including tetrachloromethane, tetrahydrofuran, and N, N-dimethylformamide. Their study used IR spectroscopy and quantum-chemical simulation to investigate the impact of solvent hydrogen bonding capacity on the degree of participation in hydrogen bonding and the formation of self-associates and heteroassociates (Kamorina et al., 2019).

Crystal Structure and Bioassay Studies

  • Al-Hourani et al. (2016) conducted a study on N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, a compound related to Tetradecanamide, N-[3-(dimethylamino)propyl]. They focused on its synthesis, crystal structure, molecular docking, and bioassay as a cyclooxygenase-2 inhibitor (Al-Hourani et al., 2016).

Oxidation Products Identification

  • A study by Carpenter and Bens (1970) identified compounds from the autoxidation products of tetrakis(dimethylamino)ethylene, contributing to the understanding of the chemistry of compounds related to Tetradecanamide, N-[3-(dimethylamino)propyl] (Carpenter & Bens, 1970).

Reactions with Weak Acids

  • Norris (1972) explored the reactions of tetrakis(dimethylamino)ethylene with weak acids, contributing to the broader understanding of the chemical behavior of related compounds (Norris, 1972).

Photophysical Properties in Ionic Liquid

  • Wu et al. (2010) examined the photophysical properties of N,N'-di(2-N'',N''-dimethylamino)propylperylene-3,4:9,10-tetracarboxylic diimide compounds in room-temperature ionic liquids, which is relevant for understanding the properties of similar compounds like Tetradecanamide, N-[3-(dimethylamino)propyl] (Wu et al., 2010).

Succinimidation Studies

  • Research by Caristi et al. (1984) on the succinimidation of N,N-dimethylamides and N,N-dimethylamines provides insights into the chemical transformations of similar compounds (Caristi et al., 1984).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

N-[3-(dimethylamino)propyl]tetradecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40N2O/c1-4-5-6-7-8-9-10-11-12-13-14-16-19(22)20-17-15-18-21(2)3/h4-18H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYDWYVPVAMGRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068470
Record name Tetradecanamide, N-[3-(dimethylamino)propyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Tetradecanamide, N-[3-(dimethylamino)propyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Tetradecanamide, N-[3-(dimethylamino)propyl]-

CAS RN

45267-19-4
Record name Myristamidopropyl dimethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45267-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylaminopropyl myristamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecanamide, N-[3-(dimethylamino)propyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetradecanamide, N-[3-(dimethylamino)propyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-(dimethylamino)propyl]myristamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.087
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Record name MYRISTAMIDOPROPYL DIMETHYLAMINE
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Synthesis routes and methods

Procedure details

2.0 g. (0.0196 moles) of 3-dimethylaminopropylamine in 40 ml chloroform was added dropwise to an ice cold chloroform solution (50 ml) of myristoyl chloride (4.17 g., 0.0169 moles). After addition, the ice bath was removed and the solution was stirred for 2 hours. A 25 ml aqueous sodium bicarbonate solution was added and stirred for 30 minutes. The organic layer was then washed with 30 ml aqueous sodium bicarbonate/sodium chloride solution and dried with magnesium sulfate. The solution was concentrated in vacuo and the amide was recrystallized in ethyl acetate to yield 3.29 g. (0.0105 moles, 62.3%) of the subject compound.
Quantity
0.0196 mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4.17 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
subject compound
Quantity
0.0105 mol
Type
reactant
Reaction Step Two

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